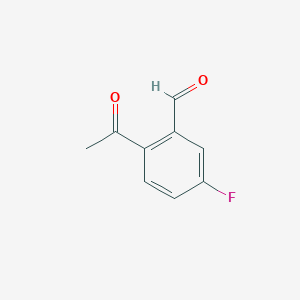

2-Acetyl-5-fluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FO2 |

|---|---|

Molecular Weight |

166.15 g/mol |

IUPAC Name |

2-acetyl-5-fluorobenzaldehyde |

InChI |

InChI=1S/C9H7FO2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-5H,1H3 |

InChI Key |

JHVKSTIDEFDQNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 5 Fluorobenzaldehyde

Retrosynthetic Analysis and Strategic Precursor Selection for 2-Acetyl-5-fluorobenzaldehyde (B6172786)

A retrosynthetic analysis of this compound reveals several potential synthetic routes, each originating from different, readily available precursors. The primary disconnections involve the carbon-carbon bonds of the acetyl and formyl groups, as well as the carbon-fluorine bond.

Key Retrosynthetic Disconnections:

Acyl Group Disconnection: This approach suggests the introduction of the acetyl group onto a pre-functionalized fluorobenzaldehyde derivative. The most common method for this transformation is the Friedel-Crafts acylation, which would involve the reaction of a suitable 2-formyl-4-fluorobenzene derivative with an acetylating agent.

Formyl Group Disconnection: Alternatively, the aldehyde functionality can be introduced onto a fluoroacetophenone precursor. This strategy would typically employ a formylation reaction, such as the Vilsmeier-Haack or Gattermann-Koch reaction, on 4-fluoroacetophenone.

Fluorine Disconnection: A third possibility involves the introduction of the fluorine atom at a late stage of the synthesis. This could be achieved through electrophilic or nucleophilic fluorination of a 2-acetylbenzaldehyde (B1198548) precursor.

The selection of the optimal precursor is guided by factors such as commercial availability, cost, and the regiochemical control that can be exerted during the subsequent transformations. For instance, starting from o-fluorobenzaldehyde is a plausible route, where the challenge lies in controlling the regioselectivity of the subsequent acylation. google.com

Carbon-Carbon Bond Formation Strategies in the Synthesis of this compound

The introduction of the acetyl and formyl groups onto the aromatic ring is a critical aspect of the synthesis of this compound. This is typically achieved through well-established carbon-carbon bond-forming reactions.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for introducing an acetyl group. In the context of synthesizing this compound, this would involve the reaction of a fluorinated benzene (B151609) derivative with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Recent advancements have also explored the use of aldehydes as acyl equivalents, which aligns with the principles of green chemistry by offering an alternative to traditional acylating agents. reading.ac.uk The direct acylation of C-H bonds is another modern approach that can be considered for a more atom-economical synthesis. reading.ac.uk

A related synthesis involves the Claisen condensation of 5-fluoro-1-indanone (B1345631) with ethyl acetate (B1210297) to yield 2-acetyl-5-fluoro-2,3-dihydro-1H-inden-1-one, showcasing an intramolecular acylation strategy. chemicalbook.com

Table 1: Examples of Acylation Reactions

| Starting Material | Reagents | Product | Yield | Reference |

| 5-fluoro-1-indanone | Sodium hydride, ethyl acetate, THF | 2-acetyl-5-fluoro-2,3-dihydro-1H-inden-1-one | Not specified | chemicalbook.com |

| 2-arylbenzoxazoles | Aryl aldehydes, Pd(OAc)2 | C-2 acylated product | Moderate to good | reading.ac.uk |

The introduction of the aldehyde group can be accomplished through various formylation reactions. The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide, is a powerful tool for the formylation of electron-rich aromatic compounds. researchgate.net In this case, 4-fluoroacetophenone would be the logical substrate.

Another classical method is the Gattermann-Koch reaction, which employs carbon monoxide and hydrochloric acid under high pressure with a catalyst mixture of copper(I) chloride and aluminum chloride. uj.ac.za Direct formylation of fluorine-containing aromatic compounds with dichloromethyl alkyl ethers has also been reported as an effective method. nih.gov

Table 2: Formylation Methods for Aromatic Compounds

| Method | Reagents | Substrate Type | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics | researchgate.net |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Aromatic hydrocarbons | uj.ac.za |

| Dichloromethyl Alkyl Ether | Dichloromethyl propyl ether, Lewis acid | Fluorine-containing anisoles | nih.gov |

Fluorination and Aromatic Substitution Approaches for this compound

The introduction of the fluorine atom is a key step that can be performed at various stages of the synthesis. The choice of fluorination strategy depends on the nature of the precursor and the desired regioselectivity.

One common approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This would necessitate starting with an appropriately substituted aminobenzaldehyde or aminoacetophenone.

Direct electrophilic fluorination of an activated aromatic ring can be achieved using reagents like N-fluorobis(phenylsulfonyl)amine (NFSI) or Selectfluor®. Alternatively, nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group, such as a nitro or chloro group, at the desired position is a viable strategy. For instance, the reaction of a chlorobenzaldehyde with an alkali fluoride (B91410) in a dipolar aprotic solvent can yield the corresponding fluorobenzaldehyde. google.com Hypervalent iodine reagents have also been employed to promote the α-fluorination of acetophenone (B1666503) derivatives. nih.gov

The synthesis of fluorinated drug scaffolds often relies on SNAr substitution reactions, where the strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack. core.ac.uk

Chemoselective and Regioselective Considerations in this compound Synthesis

The presence of multiple functional groups and the directing effects of substituents on the aromatic ring make chemoselectivity and regioselectivity critical considerations in the synthesis of this compound.

Regioselectivity: During Friedel-Crafts acylation of a fluorinated precursor, the position of the incoming acetyl group is directed by the existing substituents. For example, in 1-fluorobenzene, the fluorine atom is an ortho-, para-director. Therefore, acylation of a 2-substituted-1-fluorobenzene would need careful control to achieve the desired 5-acetyl product. Similarly, the formylation of 4-fluoroacetophenone would be expected to occur at the ortho position to the activating acetyl group. The bromination of o-fluorobenzaldehyde to yield 2-fluoro-5-bromobenzaldehyde demonstrates the regiochemical control possible in halogenation reactions. google.com

Chemoselectivity: When both acetyl and aldehyde functionalities are present, their differential reactivity must be managed. For example, in reduction reactions, the aldehyde is generally more reactive than the ketone. Selective protection of one carbonyl group may be necessary to carry out transformations on the other. The Baeyer-Villiger oxidation of fluorobenzaldehydes to fluorophenols highlights a chemoselective transformation where the aldehyde is converted in the presence of other functional groups. researchgate.net Oxime formation is another example of a highly chemoselective reaction that can be used to modify the aldehyde group specifically. rsc.org

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green strategies can be implemented. rjpn.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation and direct acylation methods are examples of atom-economical approaches. reading.ac.uk

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. pjoes.com Mechanochemistry, which involves reactions in the solid state induced by mechanical energy, is a promising solvent-free technique. mdpi.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. This includes the use of biocatalysts, such as enzymes, which can offer high selectivity under mild conditions. rsc.org

Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption. pjoes.com

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reactivity at the Aldehyde Functionality of this compound

The aldehyde group is a primary site of chemical transformations for this compound. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. ncert.nic.inpressbooks.pub This heightened reactivity is attributed to both electronic and steric factors. Electronically, the single alkyl (or aryl) substituent in an aldehyde is less effective at stabilizing the partial positive charge of the carbonyl carbon compared to the two substituents in a ketone. ncert.nic.inlibretexts.org Sterically, the presence of a smaller hydrogen atom on the formyl group presents less of a hindrance to an approaching nucleophile compared to the bulkier groups on a ketone. pressbooks.publibretexts.org

Nucleophilic Addition Pathways and Derivatives

The characteristic reaction of aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.inuomus.edu.iq This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in For this compound, the electrophilicity of the formyl carbon is enhanced by the electron-withdrawing effects of both the fluorine atom and the acetyl group, making it highly susceptible to nucleophilic attack. libretexts.org

A common derivatization pathway is the formation of acetals through reaction with alcohols under acidic conditions. libretexts.org This reaction proceeds via a hemiacetal intermediate and is reversible. To drive the reaction to completion, water is typically removed. libretexts.org This conversion is often employed as a strategy to protect the more reactive aldehyde group while other transformations are carried out on the molecule. libretexts.org

Table 1: Examples of Nucleophilic Addition Derivatives from Aldehydes

| Derivative | Reactant | Conditions |

|---|---|---|

| Cyanohydrin | Hydrogen Cyanide (HCN) | Base catalyst |

| Acetal | Alcohol (e.g., Ethanol) | Acid catalyst, water removal |

| Hydrazone | Hydrazine (B178648) | Mildly acidic |

| Oxime | Hydroxylamine | Mildly acidic |

This table presents common derivatives formed from the aldehyde functional group through nucleophilic addition or addition-elimination reactions.

Oxidation and Reduction Transformations

The aldehyde group of this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. uomus.edu.iq This transformation can be achieved using a variety of oxidizing agents. The presence of electron-withdrawing groups, such as the acetyl and fluoro substituents in this compound, facilitates the nucleophilic attack of the oxidizing agent on the aldehyde carbon. researchgate.net A notable oxidation pathway for fluorinated benzaldehydes is the Baeyer-Villiger oxidation, which can yield fluorophenols, important precursors for various radiopharmaceuticals. researchgate.net For example, studies have shown that using agents like Oxone® or m-CPBA can achieve high chemoselectivity for the formation of fluorophenols over fluorobenzoic acids. researchgate.net

Reduction: The formyl group can be reduced to a primary alcohol, yielding (2-acetyl-5-fluorophenyl)methanol. This can be accomplished with various reducing agents, most commonly metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic reductions using enzymes from plant sources have also been shown to be effective for the reduction of substituted benzaldehydes, with studies indicating high conversion rates for fluorobenzaldehydes. researchgate.net

Table 2: Common Reagents for Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Class | Specific Examples | Product |

|---|---|---|---|

| Oxidation | Strong Oxidants | Potassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄) | Carboxylic Acid |

| Oxidation | Mild Oxidants | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Carboxylic Acid |

| Oxidation | Baeyer-Villiger | m-CPBA, Oxone® | Phenol (via formate (B1220265) ester) |

| Reduction | Metal Hydrides | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Reduction | Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Primary Alcohol |

| Reduction | Biocatalysts | Plant Reductases, Yeast | Primary Alcohol |

This table summarizes typical reagents used to transform the aldehyde functionality.

Condensation Reactions Involving the Formyl Group

The formyl group of this compound serves as an excellent electrophile in condensation reactions. These reactions are fundamental for carbon-carbon bond formation. mdpi.com

One of the most significant reactions in this class is the Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, an enolizable ketone reacts with an aromatic aldehyde that lacks α-hydrogens, such as this compound (which has no α-hydrogens relative to the formyl group). wikipedia.orgpraxilabs.com Under basic or acidic catalysis, the ketone forms an enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. praxilabs.commagritek.com The resulting β-hydroxy ketone intermediate typically undergoes spontaneous dehydration to yield a conjugated α,β-unsaturated ketone, known as a chalcone. jst.go.jpsapub.org The reactivity of the aldehyde ensures it acts as the electrophilic partner, preventing self-condensation. praxilabs.com

Another important reaction is the Knoevenagel condensation , where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, malonic esters) in the presence of a weak base catalyst like piperidine (B6355638) or an acid catalyst like boric acid. mdpi.comthermofisher.com The reaction involves the formation of a C=C double bond. thermofisher.com Studies on fluorinated benzaldehydes have shown that these condensations proceed efficiently, often under mild or solvent-free conditions, to produce the corresponding benzylidene derivatives. beilstein-journals.orgsbq.org.br

Reactivity at the Acetyl Functionality of this compound

While the aldehyde group is generally more reactive, the acetyl group possesses its own distinct chemical reactivity at both the α-carbon and the carbonyl carbon.

Alpha-Carbon Reactivity and Enolate Chemistry

The acetyl group has α-hydrogens (on its methyl group) which are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the stabilizing resonance of the resulting conjugate base (the enolate). ncert.nic.in In the presence of a suitable base, one of these α-hydrogens can be abstracted to form a nucleophilic enolate ion.

This enolate can then participate in a variety of reactions:

Aldol-type Reactions: The enolate can act as the nucleophilic component in an aldol or Claisen-Schmidt condensation, attacking another electrophilic carbonyl compound. ncert.nic.in

Alkylation: The enolate can be alkylated by reacting with an alkyl halide.

Halogenation: In the presence of a base and a halogen (e.g., Br₂), α-halogenation can occur.

The formation of the enolate from the acetyl group would be in competition with reactions at the more electrophilic aldehyde. Therefore, to selectively react at the acetyl's α-position, the aldehyde group would typically need to be protected first, for example, as an acetal. libretexts.org

Carbonyl Reactivity and Derivatization of the Ketone Moiety

The carbonyl carbon of the acetyl group is also an electrophilic center, though it is less reactive towards nucleophiles than the formyl carbon. ncert.nic.inpressbooks.pub The two electron-donating groups (the methyl and the aryl ring) and greater steric hindrance make the ketone less susceptible to attack. ncert.nic.inpressbooks.pub

Despite its lower reactivity, the ketone can still undergo nucleophilic addition and form various derivatives, often under more forcing conditions than the aldehyde. These reactions are analogous to those of the aldehyde.

Table 3: Potential Derivatives of the Acetyl (Ketone) Functionality

| Derivative | Reactant | Conditions |

|---|---|---|

| Ketal | Diol (e.g., Ethylene Glycol) | Acid catalyst, water removal |

| Hydrazone | Hydrazine / Substituted Hydrazines | Mildly acidic |

| Oxime | Hydroxylamine | Mildly acidic |

| Thioacetal | Thiol / Dithiol | Lewis or Brønsted acid catalyst |

This table outlines potential derivatization reactions for the ketone functional group.

The differential reactivity between the aldehyde and ketone functionalities allows for selective chemical modifications. For instance, a mild reducing agent like sodium borohydride might selectively reduce the aldehyde in the presence of the ketone, while a stronger agent would reduce both. Similarly, protection strategies can be employed to isolate the reactivity of one carbonyl group over the other.

Reactivity of the Fluorinated Aromatic Ring in this compound

The presence of a fluorine atom on the aromatic ring of this compound introduces unique reactivity, primarily governed by its strong electron-withdrawing nature. This electronic influence is pivotal in facilitating reactions such as nucleophilic aromatic substitution and directing regioselective metalation.

The fluorine substituent in this compound, activated by the electron-withdrawing acetyl and formyl groups, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. dntb.gov.ua Subsequent elimination of the fluoride ion restores the aromaticity of the ring. dntb.gov.ua The rate of SNAr reactions is significantly influenced by the electron-withdrawing capacity of the substituents on the aromatic ring, with groups like nitro, cyano, and carbonyls enhancing reactivity. mdpi.com

While specific studies on the SNAr of this compound are not extensively documented, the reactivity can be inferred from related fluorinated benzaldehydes. For instance, the displacement of fluoride from 2-fluorobenzaldehyde (B47322) derivatives has been successfully achieved with various nucleophiles, including amines and alkoxides. clockss.org The o-dialkylaminobenzaldehydes, for example, can be prepared by the nucleophilic displacement of the activated fluorine in 2-fluorobenzaldehyde with the corresponding dialkylamine in hot dimethylformamide. clockss.org The presence of an additional acetyl group at the 2-position in this compound would further activate the ring towards such substitutions.

In the context of more complex transformations, SNAr reactions on fluorinated benzaldehydes serve as a key step in the synthesis of various heterocyclic and poly-substituted aromatic compounds. A one-pot [3+3] aldol-SNAr-dehydration annulation sequence has been utilized to fuse hindered phenols onto C5-activated 2-fluorobenzaldehyde acceptors. This transformation joins doubly activated 1,3-disubstituted acetone (B3395972) derivatives with the fluorobenzaldehyde in the presence of a base to form polysubstituted 2-naphthols and 7-hydroxyquinolines. The reaction proceeds regioselectively, with the initial aldol addition to the aldehyde followed by an intramolecular SNAr cyclization.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Fluoroarenes

| Fluoroarene Example | Nucleophile | Product Type | Reference |

| 2-Fluorobenzaldehyde | Dialkylamine | o-Dialkylaminobenzaldehyde | clockss.org |

| C5-activated 2-Fluorobenzaldehyde | 1,3-Disubstituted acetone derivatives | Polysubstituted 2-naphthols/7-hydroxyquinolines | |

| Pentafluorobenzaldehyde | Amines/Alcohols | para-Substituted tetrafluorobenzaldehydes | acs.org |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). Current time information in Madison County, US. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. Current time information in Madison County, US.nih.gov This intermediate can then be quenched with a variety of electrophiles.

In this compound, three potential directing groups are present: the acetyl group, the formyl group, and the fluorine atom. The relative directing ability of these groups is crucial in determining the regiochemical outcome of a DoM reaction. Generally, amides, carbamates, and sulfoxides are among the most powerful directing groups, followed by ethers, amines, and halogens. researchgate.net Both the acetyl and formyl groups can act as directing groups, however, their electrophilic nature makes them prone to attack by the organolithium base. nih.gov This can be circumvented by in situ protection of the aldehyde, for example, by forming an amino alkoxide. researchgate.netnih.gov

Fluorine itself is a recognized, albeit weaker, directing group in DoM reactions. beilstein-journals.org There are numerous examples of fluorine-directed ortho-lithiation, particularly when stronger directing groups are absent. acs.orgbeilstein-journals.org For this compound, a complex interplay of these directing influences would be expected. The acetyl group at position 2 would likely direct metalation to the 3-position. The fluorine at position 5 could direct metalation to the 6-position. The formyl group at position 1, if not protected, would be susceptible to nucleophilic addition.

A study on the ortho-lithiation/borylation of 2-fluorobenzaldehyde utilized a "traceless" amino alkoxide directing group, formed in situ, to direct lithiation to the position ortho to the protected aldehyde, followed by borylation. researchgate.net A similar strategy could potentially be applied to this compound to achieve selective functionalization.

Table 2: Hierarchy of Common Directing Metalation Groups (DMGs)

| Strong DMGs | Moderate DMGs | Weak DMGs |

| -CONR₂ | -OCH₃ | -F |

| -SO₂NR₂ | -NR₂ | -Cl |

| -O-CONR₂ | -CH₂NR₂ | |

| -oxazoline |

Cascade and Multi-Component Reactions Employing this compound

The bifunctional nature of this compound, possessing both an aldehyde and a ketone functionality, makes it an attractive substrate for cascade and multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

Ortho-acylbenzaldehydes are known to participate in a variety of cascade reactions. For instance, the iodine-catalyzed cascade reaction of ortho-formylarylketones with indoles leads to the synthesis of indolylbenzo[b]carbazoles. researchgate.net In this process, the aldehyde group undergoes nucleophilic attack by two indole (B1671886) molecules, followed by a Friedel-Crafts-type cyclization involving the ketone. researchgate.net The reactivity of this compound in such transformations would be influenced by the electronic effects of the fluorine substituent.

Multi-component reactions involving fluorinated benzaldehydes have also been reported. For example, 2-fluorobenzaldehyde has been used in the Ugi four-component reaction to synthesize polysubstituted 1,4-benzodiazepin-3-ones. beilstein-journals.org In a different MCR, 5-aminotetrazole (B145819), an aromatic aldehyde, and an acylpyruvate were reacted under solventless heating to generate a library of compounds. clockss.org The isolation of an intermediate from the reaction of 5-aminotetrazole, 2-fluorobenzaldehyde, and methyl acetopyruvate provided insight into the reaction mechanism. clockss.org

A notable example of a cascade reaction involving a fluorinated benzaldehyde (B42025) is the synthesis of indenopyran-3-ones and 1-oxazolonylisobenzofurans from o-(2-acyl-1-ethynyl)benzaldehydes and amino acid derivatives. nih.govacs.org This reaction proceeds via an initial Erlenmeyer–Plöchl azlactone formation, followed by a cascade cyclization. nih.govacs.org The synthesis of the starting material for this cascade, 5-fluoro-2-(3-hydroxy-3-phenylprop-1-yn-1-yl)benzaldehyde, was achieved from 2-bromo-5-fluorobenzaldehyde (B45324). nih.govacs.org

Table 3: Examples of Cascade and Multi-Component Reactions with Related Aldehydes

| Aldehyde Substrate | Reaction Type | Key Reactants | Product Class | Reference |

| ortho-Formylarylketones | Cascade Reaction | Indoles | Indolylbenzo[b]carbazoles | researchgate.net |

| 2-Fluorobenzaldehyde | Ugi 4CR | N-Fmoc-amino acids, isocyanides, amines | Polysubstituted 1,4-benzodiazepin-3-ones | beilstein-journals.org |

| 2-Fluorobenzaldehyde | 3-Component Reaction | 5-Aminotetrazole, methyl acetopyruvate | Tetrazole derivatives | clockss.org |

| o-(2-Acyl-1-ethynyl)benzaldehydes | Cascade Cyclization | Amino acid derivatives | Indenopyran-3-ones, 1-Oxazolonylisobenzofurans | nih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of one-dimensional and multi-dimensional NMR experiments is essential for a complete assignment of its proton, carbon, and fluorine nuclei.

Multi-dimensional Proton (¹H) and Carbon (¹³C) NMR Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons of the acetyl group. The aldehydic proton (CHO) would appear as a singlet in the downfield region, typically around 10.3 ppm. The methyl protons (CH₃) of the acetyl group would also appear as a singlet, but in the upfield region, around 2.6 ppm. The aromatic region would show three protons with specific splitting patterns due to their coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde and acetyl groups are expected to resonate at the most downfield shifts. The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atom. The carbon of the methyl group will be found in the upfield region.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | ~10.3 (s) | ~191.0 |

| C=O (Acetyl) | - | ~197.0 |

| CH₃ (Acetyl) | ~2.6 (s) | ~27.0 |

| Aromatic CH | ~7.2 - 8.0 (m) | ~115 - 140 |

| Aromatic C-F | - | ~165.0 (d) |

| Aromatic C-CHO | - | ~135.0 |

| Aromatic C-COCH₃ | - | ~138.0 |

Data are predicted based on known values for structurally similar compounds. s = singlet, d = doublet, m = multiplet.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Halogen Atom Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the nature and position of the other substituents. The fluorine signal will likely exhibit coupling to the adjacent aromatic protons, which can provide further structural confirmation. Based on data for 5-fluorobenzaldehyde derivatives, the ¹⁹F chemical shift is anticipated to be in the range of -110 to -120 ppm relative to a standard reference. nih.gov

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be crucial for assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. For this compound, NOESY could provide insights into the preferred orientation of the acetyl and aldehyde groups relative to the benzene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. aip.orgresearchgate.netaip.org

The IR and Raman spectra of this compound would be dominated by the stretching vibrations of the two carbonyl groups (aldehyde and ketone). These are expected to appear as strong bands in the region of 1680-1710 cm⁻¹. The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-F bond stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1700-1710 |

| Ketone C=O | Stretch | ~1680-1690 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| C-F | Stretch | ~1250-1000 |

Data are predicted based on characteristic group frequencies for similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇FO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule, providing a characteristic pattern that can aid in structural elucidation. The fragmentation of aromatic aldehydes and ketones is well-documented. nih.govdtic.milacs.org Key fragmentation pathways for this compound would likely involve:

Loss of a hydrogen atom from the aldehyde group (M-1).

Loss of the formyl radical (CHO) (M-29).

Loss of the acetyl radical (CH₃CO) (M-43).

Cleavage to form the acylium ion [C₆H₄FCO]⁺.

Subsequent loss of CO from acylium ions.

The presence of the fluorine atom would also influence the fragmentation pattern and the isotopic distribution of the fragment ions.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a valuable analytical technique for investigating the electronic structure of conjugated systems, such as those present in aromatic carbonyl compounds. libretexts.org The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one, a process known as an electronic transition. uzh.ch For organic molecules containing chromophores like the benzene ring and carbonyl groups found in this compound, the most significant transitions occur in the 200-800 nm range and are typically of two types: π→π* and n→π*. libretexts.org

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are characteristic of compounds with double bonds and conjugated systems, and they generally result in strong absorption bands (high molar absorptivity, ε). uzh.chuomustansiriyah.edu.iq The n→π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a carbonyl oxygen) to a π* antibonding orbital. masterorganicchemistry.com These transitions are typically weaker (lower molar absorptivity) and occur at longer wavelengths compared to π→π* transitions for the same chromophore. masterorganicchemistry.com

The UV-Visible spectrum of this compound is dictated by the electronic interplay between the benzene ring and its substituents: the formyl group (-CHO), the acetyl group (-COCH₃), and the fluorine atom (-F). The benzaldehyde moiety itself exhibits characteristic absorptions related to these transitions. cdnsciencepub.com For instance, benzaldehyde in cyclohexane (B81311) shows a strong π→π* absorption band (historically called the B-band) around 242 nm (ε ≈ 13,200) and weaker n→π* bands at longer wavelengths. cdnsciencepub.comphotochemcad.com

The presence of an additional acetyl group in conjugation with the benzene ring extends the π-system. Increased conjugation in an organic molecule decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.orguomustansiriyah.edu.iq Therefore, the primary π→π* transition in this compound is expected to be shifted to a longer wavelength compared to benzaldehyde or acetophenone alone. Both the acetyl and formyl groups are electron-withdrawing, which further influences the electronic distribution and transition energies. The fluorine atom, through its strong inductive electron-withdrawing effect, also modifies the energy levels of the molecular orbitals.

While specific experimental data for this compound is not widely published, analysis of related structures provides insight into its expected spectral profile. Studies on substituted benzaldehydes and acetophenones show that substitution patterns significantly affect the absorption maxima. cdnsciencepub.com For example, research on nitrobenzaldehydes, which also feature multiple electron-withdrawing groups, reveals complex spectra with strong absorptions around 250 nm and other bands of intermediate intensity near 300 nm, along with weak n→π* transitions at even longer wavelengths (~350 nm). uni-muenchen.de Similarly, a related compound, 5-bromo-2-fluorobenzaldehydeoxime, was reported to have absorption maxima at 250 nm, 297 nm, and 310 nm. researchgate.net

Based on these principles and comparative data, the UV-Visible spectrum of this compound is predicted to exhibit the following features:

A strong absorption band in the 250–280 nm region, attributable to the π→π* transition of the extended conjugated aromatic system.

A weaker absorption band at a longer wavelength, likely in the 300–340 nm region, corresponding to the n→π* transition of the two carbonyl groups.

The solvent used for analysis can also influence the spectrum. Polar solvents can stabilize the ground state of non-bonding electrons, leading to a hypsochromic (blue) shift in n→π* transitions. uomustansiriyah.edu.iq

The following table summarizes the typical UV-Vis absorption data for related compounds and the predicted characteristics for this compound.

| Compound | Solvent | λmax (nm) (π→π) | ε (L·mol⁻¹·cm⁻¹) (π→π) | λmax (nm) (n→π) | ε (L·mol⁻¹·cm⁻¹) (n→π) | Reference |

| Benzaldehyde | Cyclohexane | 242 | 13,200 | ~280, ~320 | Weak | photochemcad.com |

| Acetophenone | Ethanol | 240 | 13,000 | 278 | Weak | cdnsciencepub.com |

| This compound | Predicted | ~250 - 280 | Strong | ~300 - 340 | Weak | N/A |

Synthesis and Manufacturing

The synthesis of 2-Acetyl-5-fluorobenzaldehyde (B6172786) can be approached through various synthetic routes, often involving the introduction of the acetyl and formyl groups onto a fluorinated benzene (B151609) ring or the modification of a pre-existing functionalized fluorobenzene (B45895) derivative.

One potential synthetic pathway could involve the Friedel-Crafts acylation of a suitable fluorobenzaldehyde derivative, though this would require careful control of regioselectivity. Alternatively, a more controlled approach might start from a compound like 5-fluoro-1-indanone (B1345631). A related synthesis of 1H-Inden-1-one, 2-acetyl-5-fluoro-2,3-dihydro- involves the reaction of 5-fluoro-1-indanone with ethyl acetate (B1210297) in the presence of a strong base like sodium hydride. chemicalbook.com This suggests that similar strategies could be adapted for the synthesis of this compound.

Another plausible route could begin with a compound like 2-bromo-5-fluorobenzaldehyde (B45324). nbinno.com This versatile building block can undergo various palladium-catalyzed cross-coupling reactions to introduce the acetyl group. nbinno.com For instance, a Negishi coupling with an acetyl-zinc reagent or a Stille coupling with an acetyl-tin reagent could be employed.

The purification of this compound would typically involve standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization or distillation, depending on its physical state. For large-scale manufacturing, considerations would include the cost and availability of starting materials, the efficiency and safety of the chosen synthetic route, and the ease of purification.

Chemical Reactivity and Derivatization

The chemical reactivity of 2-Acetyl-5-fluorobenzaldehyde (B6172786) is dictated by the presence of the aldehyde, acetyl, and fluoro-substituted aromatic functionalities. These groups can undergo a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules.

The aldehyde group is susceptible to nucleophilic attack and can participate in reactions such as the Wittig reaction to form alkenes, and condensation reactions with amines to form Schiff bases or with hydrazines to yield hydrazones. nbinno.comnih.gov The acetyl group, being a ketone, can also undergo similar nucleophilic addition reactions, although it is generally less reactive than the aldehyde. This difference in reactivity can be exploited for selective derivatization.

Both carbonyl groups can be reduced to the corresponding alcohols or can be involved in aldol-type condensation reactions. The fluorine atom on the aromatic ring activates the ring towards nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid unwanted side reactions.

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. arabjchem.orgmdpi.com For example, it can be condensed with binucleophiles to form five, six, or seven-membered heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with β-dicarbonyl compounds can yield pyran derivatives. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 Acetyl 5 Fluorobenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive and less stable molecule. mdpi.com

While direct calculations for 2-Acetyl-5-fluorobenzaldehyde (B6172786) are not prominently published, data from analogous compounds provide valuable context. For instance, in a reaction study involving 2-fluorobenzaldehyde (B47322), a HOMO-LUMO gap of 6.03 eV was calculated for a key transition state, indicating its relative stability. chinesechemsoc.org DFT calculations on related chalcones and other organic molecules are routinely used to determine these parameters, which are essential for predicting electronic interactions and charge transfer possibilities within the molecule. ufc.brsemanticscholar.orgnih.gov

| Compound/State | Methodology | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Transition State involving 2-Fluorobenzaldehyde | DFT | - | - | 6.03 | chinesechemsoc.org |

| (E)-1-ferrocenyl-(3-fluorophenyl)prop-2-en-1-one | DFT | -5.28 | -2.52 | 2.76 | semanticscholar.org |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule, allowing for the prediction of its reactive sites. mdpi.com MEP maps illustrate regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. mdpi.comresearchgate.net

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups (both acetyl and aldehyde), making them primary sites for electrophilic interaction. mdpi.comnih.gov The hydrogen atoms, particularly the aldehydic proton, and the regions around the aromatic ring influenced by the electron-withdrawing fluorine atom would exhibit positive or near-neutral potential. mdpi.com This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding and how the molecule might dock with a biological receptor. mdpi.com

| Compound | Conformer | Calculated Dipole Moment (Debye) | Source |

|---|---|---|---|

| ortho-Fluoroacetophenone | O-cis | 4.50 | cdnsciencepub.com |

| O-trans | 2.90 | cdnsciencepub.com | |

| meta-Fluoroacetophenone | O-cis | 3.85 | cdnsciencepub.com |

| O-trans | 1.16 | cdnsciencepub.com |

Density Functional Theory (DFT) Studies on Conformational Isomers and Rotational Barriers

Molecules with single bonds, like the C(ring)-C(acetyl) and C(ring)-C(aldehyde) bonds in this compound, can exist as a mixture of conformational isomers, or rotamers, which differ in the spatial arrangement of their atoms. wikipedia.org DFT is a powerful tool for determining the relative energies of these conformers and the energy barriers to rotation between them. nih.gov

For halogenated benzaldehydes, there are typically two planar conformers: O-cis and O-trans, referring to the orientation of the carbonyl oxygen relative to the substituent at the ortho position. Ab initio and DFT calculations performed on the closely related 2-bromo-5-fluorobenzaldehyde (B45324) consistently predict that the O-trans conformer is the most stable, low-energy form. nih.govnih.gov The energy difference between the O-trans and the higher-energy O-cis isomer was calculated to be 2.95 kcal/mol. nih.gov Similarly, studies on 2-fluoroacetophenone (B1329501) indicate a significant rotational barrier of about 22.4 kJ/mol (5.35 kcal/mol) in solution, with the O-trans conformer being predominant. arkat-usa.org Given these precedents, it is highly probable that the most stable conformer of this compound also features an O-trans orientation of the aldehyde group relative to the acetyl group.

| Compound | Parameter | Value | Source |

|---|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde | Energy Difference (O-cis vs. O-trans) | 2.95 kcal/mol | nih.gov |

| 2-Fluoroacetophenone | Rotational Barrier (in solution) | 22.4 kJ/mol (5.35 kcal/mol) | arkat-usa.org |

| 2-Methylbenzaldehyde | Free Energy Difference (O-syn vs. O-anti) | 0.5 kJ/mol | cdnsciencepub.com |

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry, particularly DFT, is invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a proposed reaction mechanism. researchgate.net

While specific mechanistic studies on this compound are not available, research on related fluorobenzaldehydes provides clear examples of this application. DFT calculations have been used to:

Investigate the fluoroolefination reaction of 2-fluorobenzaldehyde, identifying intermediates and rate-determining transition states. chinesechemsoc.org

Elucidate the concerted [2+2] cycloaddition mechanism of the Wittig reaction between an ylide and 4-fluorobenzaldehyde (B137897), calculating activation energies. ucc.ie

Model the synthesis of indazoles from o-fluorobenzaldehydes and hydrazine (B178648), helping to understand and optimize reaction pathways to avoid side products. researchgate.net

Analyze the transition states in the oxidation of benzaldehydes by potassium permanganate. researchgate.net

These studies show how computational modeling can predict the feasibility of a reaction, explain product distributions, and guide the design of new synthetic routes for compounds structurally similar to this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra and the structural characterization of molecules.

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can compute these vibrational frequencies with a high degree of accuracy. d-nb.infovasp.at A comprehensive study on 2-bromo-5-fluorobenzaldehyde used DFT (B3LYP/6-311G*) to calculate its harmonic vibrational frequencies, which showed excellent agreement with experimental FT-IR and FT-Raman spectra after scaling. nih.gov Such calculations allow for a complete and reliable assignment of the observed spectral bands to specific molecular motions. nih.gov A similar approach would be expected to yield a precise prediction of the vibrational spectrum of this compound.

Non-Covalent Interactions and Molecular Recognition Studies (excluding biological applications)

The study of non-covalent interactions (NCIs) in this compound is crucial for understanding its supramolecular chemistry, crystal packing, and potential for molecular recognition in non-biological contexts such as materials science and host-guest chemistry. wikipedia.org Computational and theoretical modeling provide profound insights into the nature and strength of these interactions, which are primarily governed by the molecule's distinct functional groups: the aldehyde, the acetyl, and the fluorine substituent on the aromatic ring.

The electronic landscape of this compound is characterized by the electron-withdrawing nature of the fluorine atom and the two carbonyl groups. This creates a specific distribution of electrostatic potential across the molecule, dictating how it interacts with itself and with other molecules. Computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) analysis are instrumental in dissecting these complex interactions. researchgate.net

Key Non-Covalent Interactions:

Hydrogen Bonding: The oxygen atoms of the acetyl and aldehyde groups are potent hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors, it can readily participate in weak C-H···O hydrogen bonds with neighboring molecules. These interactions, though individually weak, collectively play a significant role in the stabilization of crystal lattices. Theoretical studies on analogous aromatic aldehydes confirm the importance of such bonds in forming supramolecular assemblies. researchgate.netresearchgate.net

Halogen Bonding and Fluorine Interactions: The fluorine atom, despite its high electronegativity, can participate in various non-covalent interactions. It can act as a weak hydrogen bond acceptor in C-H···F interactions. iucr.org Furthermore, the C-F bond can engage in halogen bonding, where the region of positive electrostatic potential (the σ-hole) on the halogen interacts with a nucleophile. wikipedia.org Studies on fluorinated aromatic compounds show that fluorine substitution significantly influences molecular recognition and can enhance metabolic stability without disrupting binding to a target. nih.gov The interaction between a polarized C=O bond and a fluorinated aromatic ring has been shown to be stronger than other oxygen-π or halogen-π interactions, driven primarily by electrostatics. nsf.gov

π-π Stacking and Aromatic Interactions: The fluorinated benzene (B151609) ring is capable of engaging in π-π stacking interactions. The presence of electron-withdrawing substituents modifies the quadrupole moment of the ring, often favoring offset or parallel-displaced stacking geometries over face-to-face arrangements to minimize electrostatic repulsion. researchgate.net Computational analyses on similar systems reveal that fluorine-aromatic interactions become increasingly stabilizing as the interacting aromatic surface becomes more electron-deficient. researchgate.net

Molecular Recognition and Supramolecular Assembly:

The specific combination of hydrogen bonding, halogen interactions, and π-stacking directs the self-assembly of this compound into predictable supramolecular architectures. This principle is the foundation of crystal engineering, where understanding these interactions allows for the rational design of materials with desired physical properties. wikipedia.org For instance, analyses of related fluorobenzaldehyde derivatives often reveal the formation of dimers or infinite chains through specific hydrogen bonding motifs. iucr.org

In the context of host-guest chemistry, this compound can be recognized by macrocyclic hosts. The recognition process would be driven by a combination of interactions, including hydrogen bonds to the carbonyl groups and interactions with the fluorinated aromatic ring, which could fit into a hydrophobic cavity. rsc.org

Computational Analysis Using Hirshfeld Surfaces:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netiucr.org The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For a molecule like this compound, this analysis can deconstruct the complex network of interactions into percentage contributions from different contact types.

While specific crystallographic data for this compound is not available, analysis of structurally related fluorinated aromatic carbonyls provides expected values for the primary intermolecular contacts. iucr.orgresearchgate.net

Table 5.5.1: Illustrative Hirshfeld Surface Contact Contributions for a Fluorinated Aromatic Carbonyl Compound

| Intermolecular Contact Type | Typical Contribution (%) | Description |

| H···H | 40 - 55% | Represents the largest contribution, arising from van der Waals forces. iucr.orgresearchgate.net |

| C···H / H···C | 15 - 25% | Indicative of C-H···π interactions and general van der Waals contacts. iucr.org |

| F···H / H···F | 10 - 18% | Quantifies the significance of C-H···F hydrogen bonds in the crystal packing. iucr.orgresearchgate.net |

| O···H / H···O | 5 - 15% | Highlights the presence of C-H···O hydrogen bonds involving the carbonyl groups. researchgate.net |

This table presents typical data based on published analyses of similar molecular structures and is for illustrative purposes.

Table 5.5.2: Predicted Non-Covalent Interaction Geometries and Energies

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) | Estimated Energy (kcal/mol) |

| Weak Hydrogen Bond | C-H ··· O=C | 2.2 - 2.8 | 130 - 170 | 1 - 4 |

| Weak Hydrogen Bond | C-H ··· F-C | 2.3 - 2.9 | 120 - 160 | 0.5 - 2 |

| π-π Stacking | (Aromatic Ring) ··· (Aromatic Ring) | 3.4 - 3.8 (centroid-centroid) | N/A | 1 - 3 |

Note: The data in this table are illustrative, representing typical ranges for these interaction types found in the literature for analogous compounds, as specific theoretical calculations for this compound are not publicly available. wikipedia.orgnsf.govmdpi.com

Applications in Organic Synthesis and Materials Science Derived from 2 Acetyl 5 Fluorobenzaldehyde

Building Block for Diverse Heterocyclic Frameworksarabjchem.org

The presence of two distinct carbonyl functionalities and a strategically positioned fluorine atom makes 2-Acetyl-5-fluorobenzaldehyde (B6172786) an adept precursor for a wide array of heterocyclic compounds. The ortho-positioning of the acetyl group relative to the aldehyde allows for cyclization reactions, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or influence the reactivity of the scaffold.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indazoles)arabjchem.org

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, and this compound serves as a key building block for several important classes.

Quinolines: The Friedländer annulation is a classic and straightforward method for synthesizing quinolines. researchgate.netijcce.ac.ir This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. arabjchem.orgresearchgate.netijcce.ac.ir While this compound itself is not a direct precursor, its 2-amino derivative is an ideal substrate. By converting the fluorine atom to an amino group, the resulting 2-amino-5-acetylbenzaldehyde can react with various ketones in a Friedländer synthesis to produce highly substituted 6-acetylquinolines. Alternatively, the bifunctional nature of this compound allows it to react with a single reagent that provides both the amine and the active methylene (B1212753) component, leading to the formation of functionalized quinolines.

Indazoles: The synthesis of the indazole core can be efficiently achieved from o-fluorobenzaldehydes. nih.govresearchgate.net A well-established method involves the reaction of an o-fluorobenzaldehyde with hydrazine (B178648). researchgate.netchemicalbook.com In this process, hydrazine first condenses with the aldehyde to form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom, leads to the formation of the indazole ring. researchgate.net Applying this methodology to this compound is expected to yield 5-fluoro-3-acetyl-1H-indazole. The reaction conditions can be optimized to favor this cyclization and avoid side reactions like the competitive Wolff-Kishner reduction. researchgate.net

| Heterocyclic System | General Method | Role of this compound | Key Reaction Type | Potential Product |

|---|---|---|---|---|

| Quinolines | Friedländer Annulation | Precursor to 2-amino-5-acetylbenzaldehyde | Condensation, Cyclodehydration | Substituted 6-Acetylquinolines |

| Indazoles | Reaction with Hydrazine | Direct starting material | Condensation, Intramolecular SNAr | 5-Fluoro-3-acetyl-1H-indazole |

Formation of Other Heterocyclic Systems

The reactivity of this compound extends to its use in multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. nih.govtcichemicals.com For instance, related fluorobenzaldehydes have been employed in three-component reactions with 5-aminotetrazole (B145819) and various ketones to synthesize fused heterocyclic systems like tetrahydrotetrazolo[1,5-a]pyrimidines. clockss.org In a reported example, 2-fluorobenzaldehyde (B47322) reacts with 5-aminotetrazole and methyl acetopyruvate, where the aldehyde, the amino group, and the active methylene compound condense to form the pyrimidine (B1678525) ring. clockss.org The presence of both an aldehyde and a ketone in this compound provides multiple pathways for it to participate in such MCRs, potentially leading to a diverse library of complex heterocyclic structures.

Precursor in the Development of Functional Organic Materials

The unique electronic and structural features of this compound make it an attractive precursor for designing and synthesizing functional organic materials with tailored properties for applications in electronics and catalysis.

Monomer in Polymer Synthesis

The bifunctional nature of this compound, possessing two carbonyl groups, makes it a theoretical candidate for use as a monomer in step-growth polymerization. Condensation reactions involving the aldehyde and ketone functionalities could potentially lead to the formation of novel polymer backbones. For example, polymerization with diamines could form polyimines (Schiff base polymers), or reactions involving activated methylene compounds could yield conjugated polymers. However, despite this potential, a review of current literature indicates that the specific use of this compound as a monomer for polymer synthesis is not yet extensively documented.

Ligand Synthesis for Catalysis and Coordination Chemistryunine.ch

Schiff bases, which are formed by the condensation of primary amines with aldehydes or ketones, are among the most versatile classes of ligands in coordination chemistry. nih.govrsc.org this compound is an excellent platform for creating multidentate ligands because both of its carbonyl groups can be converted into imines.

Reaction with various amines can yield a range of Schiff base ligands with different donor atoms and steric properties. For example:

Reaction with a simple primary amine (e.g., aniline) can produce a bidentate ligand.

Reaction with a diamine (e.g., ethylenediamine) can lead to tetradentate [N2O2] type ligands if both carbonyls react.

Reaction with amino alcohols (e.g., ethanolamine) can produce tridentate [ONO] donor ligands.

These Schiff base ligands can then be complexed with a variety of transition metals, such as cobalt, nickel, copper, and zinc, to form stable coordination complexes. rsc.orgscielo.org.za The resulting metal complexes often exhibit significant catalytic activity in reactions like oxygenation, hydrolysis, and electro-reduction. scispace.com The fluorine substituent on the aromatic ring can modulate the electronic properties of the ligand and the catalytic activity of the corresponding metal complex.

| Reactant | Potential Ligand Type | Donor Atoms | Potential Application |

|---|---|---|---|

| Ethylenediamine | Tetradentate Schiff Base | N, N, O, O | Catalysis, Metal Sensing |

| Ethanolamine | Tridentate Schiff Base | N, O, O | Coordination Polymers |

| Thiosemicarbazide | Tridentate Schiff Base | N, N, S (from one carbonyl) | Metal Ion Chelation |

Intermediate for the Synthesis of Fluorescent Probes and Dyes (non-biological applications)

The development of novel fluorophores is crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) and chemical sensors. Fluorine-containing organic compounds are often highly fluorescent, and their photophysical properties can be fine-tuned through synthetic modification. mdpi.com

This compound is a promising intermediate for creating fluorescent dyes due to its ability to undergo condensation reactions that extend the π-conjugated system of the molecule. Reactions like the Knoevenagel or Claisen-Schmidt condensations are powerful tools for this purpose. mdpi.com

Knoevenagel Condensation: The aldehyde group of this compound can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond, extending the conjugation.

Claisen-Schmidt Condensation: Both the aldehyde and the acetyl group can participate in base-catalyzed Claisen-Schmidt condensations with other carbonyl compounds. For example, reacting the acetyl group with another aromatic aldehyde can generate a chalcone-like structure. researchgate.net

These reactions convert the relatively simple aromatic precursor into a larger, more conjugated system. The extended π-system, combined with the electron-withdrawing nature of the carbonyl groups and the fluorine atom, can lead to compounds with significant intramolecular charge transfer (ICT) character, which is often associated with strong fluorescence and sensitivity to the local environment. beilstein-journals.org This makes derivatives of this compound attractive candidates for the development of novel, non-biological fluorescent dyes and sensors. rsc.org

Role in Multi-Component and Domino Reactions for Chemical Library Synthesis

The strategic design of complex molecules, particularly for the generation of chemical libraries used in drug discovery and materials science, heavily relies on efficient and versatile synthetic methodologies. Multi-component reactions (MCRs) and domino (or cascade) reactions have emerged as powerful tools in this endeavor, as they allow for the construction of intricate molecular architectures in a single step from three or more reactants. beilstein-journals.org this compound has proven to be a valuable building block in this context, primarily due to its dual reactivity conferred by the aldehyde and acetyl functional groups, as well as the fluorine-activated aromatic ring.

A significant application of this compound is in the synthesis of substituted quinolin-2(1H)-ones through a domino aldol-SNA-dehydration sequence. researchgate.netnih.govmdpi.com This type of reaction is a [3+3] annulation strategy that combines a double electrophile, in this case, this compound, with a double nucleophile, such as a 2-arylacetamide. mdpi.com

The reaction mechanism is initiated by an aldol (B89426) reaction between the enolate of the 2-arylacetamide and the aldehyde group of this compound. The presence of the electron-withdrawing acetyl group at the 5-position of the benzaldehyde (B42025) ring is crucial as it activates the ortho-fluorine atom towards nucleophilic aromatic substitution (SNAr). Following the initial aldol addition, an intramolecular SNAr reaction occurs where the amide nitrogen displaces the fluorine atom, leading to the formation of a six-membered heterocyclic ring. A subsequent dehydration step results in the formation of the aromatic quinolin-2(1H)-one scaffold. researchgate.netmdpi.com

The utility of this domino reaction lies in its ability to rapidly generate a diverse library of 3,6-disubstituted quinolin-2(1H)-ones by simply varying the substituent on the 2-arylacetamide partner. This approach is highly convergent and atom-economical, which are key principles for the efficient synthesis of chemical libraries. rsc.org The resulting quinolinone core is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds. researchgate.net

Below is a representative table of the types of quinolin-2(1H)-one derivatives that can be synthesized using this compound in this domino reaction.

| Reagent 1: this compound | Reagent 2: 2-Arylacetamide | Product: 3,6-Disubstituted quinolin-2(1H)-one |

| Phenylacetamide | 6-Acetyl-3-phenylquinolin-2(1H)-one |

| 2-(4-Methoxyphenyl)acetamide | 6-Acetyl-3-(4-methoxyphenyl)quinolin-2(1H)-one |

| 2-(4-Chlorophenyl)acetamide | 6-Acetyl-3-(4-chlorophenyl)quinolin-2(1H)-one |

| 2-(Naphthalen-2-yl)acetamide | 6-Acetyl-3-(naphthalen-2-yl)quinolin-2(1H)-one |

The versatility of this compound extends to other MCRs, such as the Biginelli reaction and its variations, for the synthesis of dihydropyrimidinones and related heterocyclic systems. The presence of both an aldehyde and a ketone functionality allows for selective or sequential reactions, further expanding the structural diversity of the resulting chemical libraries.

Future Research Directions and Unexplored Avenues for 2 Acetyl 5 Fluorobenzaldehyde

Development of Highly Efficient and Sustainable Synthesis Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For 2-Acetyl-5-fluorobenzaldehyde (B6172786), future research should prioritize the development of synthesis methodologies that are not only efficient in terms of yield but also environmentally benign. Current synthetic routes often rely on traditional methods that may involve harsh reagents or generate significant waste.

Future research should explore:

Catalytic C-H Activation: Direct functionalization of C-H bonds in readily available precursors offers a more atom-economical approach. Investigating transition-metal catalyzed C-H acetylation of 2-fluorobenzaldehyde (B47322) would be a significant step forward.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound could offer high selectivity under mild conditions. dtu.dkdtu.dkresearchgate.net Exploring enzymes like pyruvate (B1213749) decarboxylase for carboligation reactions with fluorinated benzaldehydes has already shown promise. dtu.dkdtu.dk

Flow Chemistry: Continuous flow processes can offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch reactions. researchgate.netdokumen.pub Developing a continuous flow synthesis for this compound would be a significant advancement for its industrial production. researchgate.net

A comparative table of potential sustainable synthesis methods is presented below:

| Synthesis Method | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective and robust catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, renewable | Enzyme screening and engineering for optimal activity |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of reaction parameters |

Investigation of Novel Catalytic Transformations Involving this compound

The presence of three distinct functional groups—aldehyde, ketone, and an activated aromatic ring—makes this compound a versatile substrate for a wide range of catalytic transformations. Future research should aim to unlock the full synthetic potential of this molecule by exploring novel reactions.

Key areas for investigation include:

Asymmetric Catalysis: The development of enantioselective transformations of the acetyl and aldehyde groups could lead to the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules. This could involve asymmetric reductions, aldol (B89426) reactions, or other C-C bond-forming reactions.

Multi-component Reactions: Designing one-pot reactions that utilize all three functional groups of this compound would be a highly efficient strategy for generating molecular complexity. For instance, a reaction sequence involving an initial condensation at the aldehyde, followed by a cyclization involving the acetyl group, could lead to novel heterocyclic scaffolds.

Photoredox Catalysis: Visible-light-mediated catalysis could enable unique transformations that are not accessible through traditional thermal methods. Exploring photoredox-catalyzed reactions of this compound could lead to the discovery of novel reaction pathways.

Expansion of Its Utility in Advanced Materials and Optoelectronics

The electronic properties conferred by the fluorine atom and the conjugated system in this compound suggest its potential for use in advanced materials and optoelectronics. Future research should focus on designing and synthesizing novel materials derived from this compound.

Potential applications to be explored:

Organic Light-Emitting Diodes (OLEDs): The fluorinated aromatic core could be incorporated into polymers or small molecules designed for use as emissive or electron-transporting layers in OLEDs. mdpi.comnih.gov

Sensors: The reactive aldehyde and acetyl groups could be used to anchor the molecule to surfaces or to interact with specific analytes, making it a candidate for chemical sensors.

Nonlinear Optical (NLO) Materials: The combination of electron-withdrawing and electron-donating groups in derivatives of this compound could lead to materials with significant NLO properties.

Advanced Spectroscopic and Computational Investigations for Deeper Understanding of its Properties

A thorough understanding of the fundamental properties of this compound is crucial for its rational application in various fields. Advanced spectroscopic techniques and computational modeling can provide invaluable insights into its structure, reactivity, and electronic properties.

Future research in this area should include:

Conformational Analysis: Detailed studies using techniques like low-temperature NMR spectroscopy and high-resolution rotational spectroscopy, coupled with density functional theory (DFT) calculations, can elucidate the preferred conformations of the molecule and the rotational barriers of the aldehyde and acetyl groups. researchgate.netacs.orgdntb.gov.ua

Excited-State Dynamics: Time-resolved spectroscopic techniques, such as transient absorption and fluorescence spectroscopy, can be used to investigate the photophysical properties of this compound and its derivatives, which is essential for their potential applications in optoelectronics.

Reactivity Modeling: Computational studies can be employed to model the reaction mechanisms of various transformations involving this compound, aiding in the design of more efficient catalysts and reaction conditions. dntb.gov.ua

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms and flow chemistry systems represents a significant step towards its high-throughput screening and application in drug discovery and materials science. researchgate.netdokumen.pubacs.org

Future directions include:

Library Synthesis: Utilizing automated synthesizers to generate libraries of derivatives of this compound by reacting its functional groups with a diverse range of building blocks. This would accelerate the discovery of new compounds with desired properties.

Reaction Optimization: Employing flow reactors with integrated real-time monitoring techniques, such as Raman or IR spectroscopy, to rapidly optimize reaction conditions for the synthesis and transformation of this compound. beilstein-journals.org

On-demand Synthesis: Developing robust flow chemistry protocols for the on-demand synthesis of this compound and its derivatives, which would be particularly valuable for research and development purposes.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations across a wide range of scientific disciplines.

Q & A

Q. What are the recommended methods for purifying 2-Acetyl-5-fluorobenzaldehyde after synthesis?

- Methodological Answer: Purification typically involves column chromatography using silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). Monitor purity via thin-layer chromatography (TLC) with UV visualization or iodine staining . For crystalline derivatives, recrystallization in ethanol or dichloromethane-hexane mixtures may enhance purity. Fluorinated benzaldehydes often require inert atmospheres during storage to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Use nitrile gloves and work in a fume hood to avoid skin/eye contact. Store at 2–8°C under nitrogen or argon to prevent degradation. For long-term stability, aliquot the compound in amber vials to limit light exposure. Contaminated surfaces should be cleaned with ethanol or acetone .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Assign peaks using deuterated solvents (e.g., CDCl3). The fluorine substituent causes deshielding in adjacent protons.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm<sup>-1</sup>) and aldehyde (C-H stretch, ~2800 cm<sup>-1</sup>) groups.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or GC-MS. Fluorine’s isotopic pattern aids identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound?

- Methodological Answer: Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). For example:

Q. What strategies are effective for regioselective functionalization of this compound in multi-step syntheses?

- Methodological Answer: Leverage the directing effects of substituents:

- The acetyl group directs electrophiles to the meta position.

- The fluorine atom enhances reactivity at ortho/para positions via electron withdrawal.

Use protecting groups (e.g., acetonide for aldehydes) to block undesired sites. For example, Grignard additions to the aldehyde group require prior protection of ketone functionalities .

Q. How does the electron-withdrawing effect of the fluorine substituent influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer: Fluorine’s -I effect polarizes the aldehyde group, increasing electrophilicity and accelerating nucleophilic attacks (e.g., aldol condensations). Compare reaction rates with non-fluorinated analogs (e.g., 2-Acetylbenzaldehyde) using kinetic studies. Computational tools (DFT calculations) can map charge distribution and predict reactive sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer:

- Verify purity via HPLC (>98%) and elemental analysis .

- Cross-check with crystallographic data (e.g., single-crystal X-ray diffraction) for structural confirmation, as seen in related fluorobenzaldehydes .

- Replicate experiments under standardized conditions (e.g., solvent, heating rate) to minimize variability .

Safety and Compliance

Q. What are the ethical guidelines for disposing of this compound waste in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.